2-[4-(Benzyloxy)phenyl]ethyl hexanoate
Description
2-[4-(Benzyloxy)phenyl]ethyl hexanoate is an ester derivative featuring a benzyloxy-substituted phenyl group linked to an ethyl hexanoate chain. Its structure comprises:
- Benzyloxy group: A phenylmethyl ether (C₆H₅CH₂O-) at the para position of the phenyl ring.
- Hexanoate ester: A six-carbon aliphatic chain (C₅H₁₁COO-) esterified to the ethyl group.
This compound is structurally classified under benzoate esters, with applications hypothesized in fragrances, plasticizers, or pharmaceutical intermediates due to its lipophilic nature .
Properties
CAS No. |
794564-01-5 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-5-10-21(22)23-16-15-18-11-13-20(14-12-18)24-17-19-8-6-4-7-9-19/h4,6-9,11-14H,2-3,5,10,15-17H2,1H3 |
InChI Key |
WQIUCGQRWFMMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl hexanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-(Benzyloxy)phenyl]ethyl hexanoate can exhibit anticancer properties. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. A study highlighted the synthesis of new thiazolidinone derivatives, which demonstrated significant cytotoxic effects against multiple cancer types, including breast and lung cancers . This suggests that this compound could be explored further for its potential as an anticancer agent.
1.2 Enzyme Inhibition
The compound's potential as an acetylcholinesterase inhibitor is noteworthy, particularly in the context of Alzheimer's disease treatment. Research has shown that related compounds with similar functional groups can effectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for cognitive function and memory retention.
Materials Science
2.1 Liquid Crystals
This compound and its derivatives have been studied for their liquid crystalline properties. Liquid crystals are vital in display technologies and other applications due to their unique optical properties. A recent study characterized a related liquid crystal compound using inverse gas chromatography to analyze its thermodynamic characteristics . Such studies indicate that this compound may also possess similar liquid crystalline behavior, making it a candidate for further exploration in display technology.
Chemical Synthesis
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving benzyloxy and phenyl groups. The compound can be synthesized via esterification processes involving benzyloxyphenol derivatives and hexanoic acid, similar to methodologies employed for synthesizing other benzyloxy-containing compounds . Understanding these synthetic pathways is crucial for scaling up production for industrial applications.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | Acetylcholinesterase Inhibition | Liquid Crystal Properties |
|---|---|---|---|
| This compound | Potentially High | Promising | Under Investigation |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)... | Significant | Moderate | Characterized |
| 4-(benzo[d]thiazole-2-yl) phenols | High | Strong | Not Applicable |
Case Studies
Case Study 1: Anticancer Potential
A study conducted on thiazolidinone derivatives demonstrated their efficacy against various cancer cell lines, with some compounds showing IC50 values as low as 2.7 µM against acetylcholinesterase . This highlights the therapeutic potential of structurally similar compounds like this compound in developing effective cancer treatments.
Case Study 2: Liquid Crystal Characterization
Research into related compounds has utilized inverse gas chromatography to determine the thermodynamic properties of liquid crystalline materials . Such methodologies could be adapted to study this compound, providing insights into its potential applications in advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenyl ethyl alcohol derivative, which can further interact with molecular targets.
Comparison with Similar Compounds
Research Findings and Implications
- Lipophilicity and Bioactivity: Hexanoate and palmitate esters are favored in prodrug design for sustained release due to slow esterase-mediated hydrolysis. In contrast, acetate/propanoate esters are more readily metabolized .
- Synthetic Applications :
- Branched esters (e.g., isopropyl benzoate, CAS 939-48-0) exhibit lower melting points than straight-chain analogs, suggesting utility in low-temperature formulations .
Biological Activity
2-[4-(Benzyloxy)phenyl]ethyl hexanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
The synthesis of this compound typically involves the reaction of benzyloxyphenol with hexanoic acid derivatives through esterification processes. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of the benzyloxy and hexanoate functional groups.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Anti-Cancer Activity
Recent research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against colon cancer (HT-29) and breast cancer (MCF-7) cells, suggesting a promising avenue for further exploration in cancer therapy .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HT-29 | TBD |
| Similar derivative | MCF-7 | 17 |
Anti-Inflammatory Effects
The compound's anti-inflammatory properties have also been assessed. Studies indicate that it may inhibit key pro-inflammatory cytokines, thereby reducing inflammation in various models. The precise mechanisms involve modulation of signaling pathways such as NF-kB and MAPK pathways .
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness against bacterial strains has been documented, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation pathways. For example, a study involving MCF-7 cells showed increased levels of cleaved caspases upon treatment with related compounds .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6 .
- Antimicrobial Efficacy : A study assessing the antimicrobial activity found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
